Cas no 853377-10-3 (2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene)

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene structure
853377-10-3 structure
Nombre del producto:2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Número CAS:853377-10-3
MF:C22H30B2O4
Megavatios:380.093206882477
MDL:MFCD22381082
CID:3042149
PubChem ID:58498962

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Propiedades químicas y físicas

Nombre e identificación

    • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
    • 2,7-Naphthalenediboronic Acid Bis(pinacol) Ester
    • 2,2'-(2,7-Naphthalenediyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 2,2′-(2,7-Naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
    • 4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthyl]-1,3,2-dioxaborolane
    • AKOS040768137
    • D89120
    • B5288
    • SCHEMBL1294059
    • PQQMFCQMJJVNTR-UHFFFAOYSA-N
    • CS-0312026
    • MFCD22381082
    • 4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
    • 853377-10-3
    • MDL: MFCD22381082
    • Renchi: 1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-15-10-12-18(14-16(15)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3
    • Clave inchi: PQQMFCQMJJVNTR-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=C2C(C=CC(B3OC(C)(C)C(C)(C)O3)=C2)=CC=1

Atributos calculados

  • Calidad precisa: 380.2330198g/mol
  • Masa isotópica única: 380.2330198g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 2
  • Complejidad: 521
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 36.9Ų

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5288-1G
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 95.0%(GC&T)
1g
¥1035.0 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5288-1G
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 95.0%(GC&T)
1G
¥1790.0 2022-07-28
Aaron
AR01DG1O-100mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 97%
100mg
$9.00 2025-02-09
A2B Chem LLC
AX05840-1g
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 >95.0%(GC)(T)
1g
$176.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382696-5g
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 97%
5g
¥4327.00 2024-07-28
Ambeed
A1154431-1g
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 98%
1g
$96.0 2025-03-03
A2B Chem LLC
AX05840-100mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 95%
100mg
$8.00 2024-04-19
A2B Chem LLC
AX05840-250mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 95%
250mg
$17.00 2024-04-19
eNovation Chemicals LLC
Y1246345-100mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 97%
100mg
$60 2025-02-18
eNovation Chemicals LLC
Y1246345-250mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 97%
250mg
$70 2025-02-18

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 80 °C
Referencia
Electron Delocalization in Perylene Diimide Helicenes
Schuster, Nathaniel J.; et al, Angewandte Chemie, 2016, 55(43), 13519-13523

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  rt; 16 h, 240 °C; 240 °C → rt
1.2 Reagents: Triethylamine ;  0.5 h, rt
Referencia
Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide
Oda, Susumu ; et al, Organic Letters, 2020, 22(2), 700-704

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium ;  5 min, rt
1.2 4 h, rt
1.3 Reagents: Ammonium chloride ;  rt
2.1 Reagents: Borane Solvents: Tetrahydrofuran ;  1 h, rt; 3 h, reflux
3.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Benzene ;  overnight, rt
Referencia
Three-step synthesis of arylpolyboronic acids from phenols via organotin compounds
Fidelibus, Pablo M.; et al, Applied Organometallic Chemistry, 2007, 21(8), 682-687

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  48 h, 100 °C
Referencia
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  20 h, 75 °C
Referencia
Impact of the macrocyclic structure and dynamic solvent effect on the reactivity of a localised singlet diradicaloid with π-single bonding character
Wang, Zhe; et al, Chemical Science, 2021, 12(2), 613-625

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Benzene ;  overnight, rt
Referencia
Three-step synthesis of arylpolyboronic acids from phenols via organotin compounds
Fidelibus, Pablo M.; et al, Applied Organometallic Chemistry, 2007, 21(8), 682-687

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  16 h, 80 °C
Referencia
Selective Ir-catalysed borylation of polycyclic aromatic hydrocarbons: structures of naphthalene-2,6-bis(boronate), pyrene-2,7-bis(boronate) and perylene-2,5,8,11-tetra(boronate) esters
Coventry, David N.; et al, Chemical Communications (Cambridge, 2005, (16), 2172-2174

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C
Referencia
A noncovalently assembled porphyrinic catenane consisting of two interlocking [43]-membered rings
Beyler, Maryline; et al, New Journal of Chemistry, 2011, 35(8), 1751-1757

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  1 h, rt; 3 h, reflux
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Benzene ;  overnight, rt
Referencia
Three-step synthesis of arylpolyboronic acids from phenols via organotin compounds
Fidelibus, Pablo M.; et al, Applied Organometallic Chemistry, 2007, 21(8), 682-687

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride
2.1 Reagents: Sodium ;  5 min, rt
2.2 4 h, rt
2.3 Reagents: Ammonium chloride ;  rt
3.1 Reagents: Borane Solvents: Tetrahydrofuran ;  1 h, rt; 3 h, reflux
4.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Benzene ;  overnight, rt
Referencia
Three-step synthesis of arylpolyboronic acids from phenols via organotin compounds
Fidelibus, Pablo M.; et al, Applied Organometallic Chemistry, 2007, 21(8), 682-687

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  48 h, 100 °C
Referencia
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Raw materials

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:853377-10-3)2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
A1052107
Pureza:99%
Cantidad:5g
Precio ($):391.0